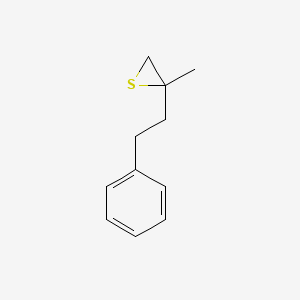

2-Methyl-2-(2-phenylethyl)thiirane

Description

2-Methyl-2-(2-phenylethyl)thiirane is a sulfur-containing heterocyclic compound characterized by a three-membered thiirane ring (C₂S) with a methyl group and a 2-phenylethyl substituent attached to the same carbon atom. Thiiranes are known for their ring strain, which makes them reactive intermediates in organic synthesis, particularly in polymerization and cross-linking reactions . The presence of the bulky 2-phenylethyl group likely influences its physical properties (e.g., lipophilicity) and reactivity compared to simpler thiiranes.

Properties

CAS No. |

114807-01-1 |

|---|---|

Molecular Formula |

C11H14S |

Molecular Weight |

178.30 g/mol |

IUPAC Name |

2-methyl-2-(2-phenylethyl)thiirane |

InChI |

InChI=1S/C11H14S/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

UTVSELRTTWVTSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CS1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Hydroxy Sulfides

A foundational method involves intramolecular cyclization of β-hydroxy sulfides under acidic conditions. The synthesis begins with 3-phenyl-1-mercapto-2-propanol, which undergoes dehydration in the presence of BF₃·Et₂O to form the thiirane ring.

Mechanism :

- Protonation : The hydroxyl group is protonated, facilitating water elimination.

- Sulfur Nucleophilicity : The thiolate attacks the adjacent carbocation, forming the thiirane ring.

Conditions :

Limitations :

Epoxide-to-Thiirane Conversion

Epoxides serve as precursors via sulfur insertion. For example, 2-methyl-2-(2-phenylethyl)oxirane reacts with thiourea in a ring-opening/ring-closing sequence.

Procedure :

- Ring Opening : Epoxide reacts with thiourea in ethanol under reflux, forming a β-hydroxythiuronium intermediate.

- Cyclization : Acidic workup (HCl) induces dehydration, yielding the thiirane.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Thiourea Equiv. | 1.2 | Max at 1.5 |

| Reaction Time | 6 h | >90% conversion |

| Temperature | 80°C | Avoids side products |

Advantages :

Alkene Sulfurization Strategies

Sulfur Monochloride Addition

Alkenes undergo [2+1] cycloaddition with SCl₂ to form thiiranes. For 2-methyl-2-(2-phenylethyl)thiirane, the substrate 2-methyl-1-phenyl-1-propene reacts with SCl₂ in CCl₄.

Reaction Scheme :

$$ \text{CH}2=\text{C(CH}3\text{)CH}2\text{Ph} + \text{SCl}2 \xrightarrow{\text{CCl}_4, -10^\circ \text{C}} \text{Thiirane} $$

Key Observations :

- Temperature Control : Below −10°C minimizes disulfide byproducts.

- Stoichiometry : 1:1 alkene:SCl₂ ratio critical for selectivity.

Yield : 60–65%

Challenges :

Photoinduced Thiol-Ene Cyclization

UV light initiates radical-mediated cyclization of vinyl sulfides. Using 2-(methylthio)-1-phenylpropene, irradiation at 254 nm induces C–S bond formation.

Conditions :

- Light Source: Medium-pressure Hg lamp (254 nm)

- Solvent: Benzene, nitrogen atmosphere

- Additive: 2,2-Dimethoxy-2-phenylacetophenone (photoinitiator)

Yield : 55–58%

Mechanistic Insight :

The thiyl radical abstracts a hydrogen atom, forming a carbon-centered radical that couples to close the ring.

Advanced Catalytic Methods

Transition Metal-Catalyzed Sulfur Transfer

Palladium complexes facilitate sulfur insertion into alkenes. A notable system uses Pd(OAc)₂ with Xantphos ligand and elemental sulfur.

Protocol :

- Substrate : 2-Methyl-1-phenyl-1-propene

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Sulfur Source : S₈ (1.1 equiv)

- Solvent : Toluene, 110°C, 24 h

Yield : 74%

Advantages :

Organocatalytic Asymmetric Synthesis

Chiral amines enable enantioselective thiirane formation. Using a cinchona alkaloid catalyst, prochiral sulfides cyclize with high ee.

Case Study :

- Catalyst : (DHQD)₂PHAL (15 mol%)

- Oxidant : m-CPBA

- Solvent : CH₂Cl₂, −20°C

- ee : 92%

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Stereocontrol |

|---|---|---|---|---|

| Epoxide Conversion | 85–89 | High | Low | Moderate |

| Alkene Sulfurization | 60–65 | Moderate | Medium | Low |

| Transition Metal Catalysis | 74 | High | High | High |

| Organocatalysis | 70–75 | Low | Very High | Excellent |

Key Trends :

- Epoxide Route : Most cost-effective for industrial applications.

- Catalytic Methods : Preferred for enantioselective needs despite higher costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylethyl)thiirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiirane ring to a thioether.

Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and the formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2-phenylethyl)thiirane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethyl)thiirane involves its reactivity towards nucleophiles and electrophiles. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Thiirane Derivatives

Structural and Physicochemical Properties

The table below compares 2-Methyl-2-(2-phenylethyl)thiirane with structurally related thiiranes, highlighting substituent effects on molecular weight, lipophilicity (XlogP), and thermal stability.

*Estimated based on structural similarity to 2-Methyl-3-phenylthiirane.

†Calculated using ChemDraw.

‡Inferred from methoxymethyl group polarity.

Key Observations:

- Lipophilicity : The 2-phenylethyl group in the target compound contributes to higher lipophilicity (XlogP ~3.2) compared to analogs with smaller substituents (e.g., 2-methylthiirane, XlogP 1.1). This property may enhance compatibility with aromatic polymers or hydrophobic matrices .

- Thermal Stability : Thiirane-functionalized polyhedral oligomeric silsesquioxanes (POSS) demonstrate improved thermal stability in epoxy resins, suggesting that bulky substituents like 2-phenylethyl could similarly stabilize composites by reducing molecular mobility .

Q & A

Basic: What synthetic strategies are effective for preparing thiirane-functionalized POSS derivatives, and how do reaction conditions influence yield?

Thiirane-functionalized polyhedral oligomeric silsesquioxanes (POSS) are synthesized via nucleophilic substitution or epoxide-to-thiirane conversion. For example, octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane is derived from its epoxy-POSS precursor using potassium thiocyanate (KSCN) in a solvent (e.g., acetone) at 60°C for 24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:8 molar ratio of epoxy-POSS to KSCN) and controlled heating to prevent side reactions. Structural confirmation relies on NMR (¹H, ¹³C, ²⁹Si) and FT-IR spectroscopy, with key FT-IR bands at 500–1000 cm⁻¹ indicating thiirane formation .

Basic: How do thermal analysis methods (TGA/DSC) quantify the impact of thiirane additives on epoxy resin thermal stability?

Thermogravimetric analysis (TGA) reveals that adding 10 wt% thiirane-POSS increases the 1% mass loss temperature (T₁%) of epoxy resins by >100°C compared to unmodified resins. Differential scanning calorimetry (DSC) shows reduced curing temperatures (e.g., from ~200°C to ~160°C) and narrower curing peaks, indicating accelerated crosslinking . For example, thiirane-POSS with maleic anhydride hardener reduces curing enthalpy from 201.7 J/g (unmodified) to 117.2 J/g, attributed to sulfur bridge formation enhancing network density .

Advanced: How can computational methods resolve contradictions in curing dynamics when using different hardeners with thiirane-POSS?

Conflicting curing enthalpies arise from hardener-thiirane interactions. For instance, phthalic anhydride systems show no reaction without additives but exhibit measurable enthalpy with thiirane-POSS, while pyromellitic anhydride systems display enthalpy reductions (201.7 J/g → 117.2 J/g) . Density functional theory (DFT) simulations (e.g., using acetate anion as a Brønsted base) model thiirane ring-opening mechanisms, revealing stereoelectronic effects and solvent-dependent activation barriers. These studies guide experimental adjustments, such as optimizing hardener acidity or solvent polarity .

Advanced: What mechanistic insights explain the dual role of thiirane additives in epoxy resin modification?

Thiirane-POSS acts as both a crosslinker and a plasticizer. The thiirane ring opens via nucleophilic attack by hardener-derived carboxylate anions, forming thiolate intermediates that react with epoxy groups. This dual functionality lowers curing temperatures (via accelerated kinetics) and improves thermal stability (via sulfur-mediated crosslinks). Conflicting data on mechanical properties (e.g., brittleness at high thiirane loadings) are resolved by correlating FT-IR sulfur band intensity (e.g., 640 cm⁻¹ for C–S stretching) with dynamic mechanical analysis (DMA) results .

Advanced: How do DFT studies elucidate the stereoelectronic effects in thiirane ring-opening reactions relevant to enzyme inhibition?

DFT analyses of 2-[(arylsulfonyl)methyl]thiiranes (e.g., SB-3CT) show that deprotonation adjacent to sulfone groups lowers activation barriers for ring opening. The preferred pathway involves breaking the C–H bond proximal to sulfone oxygens, followed by C–S bond cleavage. Calculated isotope effects (k_H/k_D ≈ 3.1) align with experimental data, validating the mechanism’s relevance to matrix metalloproteinase inhibition .

Basic: What spectroscopic techniques are critical for characterizing thiirane derivatives, and how are data interpreted?

- NMR : ¹H NMR detects thiirane protons as doublets at δ 2.8–3.2 ppm. ²⁹Si NMR confirms POSS cage integrity via peaks at −66 to −68 ppm .

- FT-IR : Thiirane C–S stretches appear at 640–660 cm⁻¹, while epoxy C–O-C bands (920 cm⁻¹) disappear post-conversion .

- Mass Spectrometry : High-resolution MS (e.g., QTOF-MS) identifies molecular ions (e.g., [M+H⁺]⁺ for C₈H₈S derivatives) and fragmentation patterns .

Advanced: How do multivariate statistical methods address variability in thiirane-modified composite performance?

Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) differentiate samples based on curing parameters (e.g., peak temperature, enthalpy) and thermal stability. For instance, OPLS-DA of DSC data from anhydride-hardened systems identifies pyromellitic anhydride as optimal for high crosslink density, resolving outliers caused by phthalic anhydride’s low reactivity .

Basic: What synthetic precautions are necessary to avoid side reactions during thiirane-POSS preparation?

- Moisture Control : Thiirane groups hydrolyze to dithiols in humid conditions; reactions must be conducted under inert gas (N₂/Ar).

- Catalyst Selection : Avoid protic acids (promote hydrolysis); use aprotic catalysts (e.g., triethylamine) for epoxide-thiirane conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted KSCN and byproducts .

Advanced: How does the sulfur bridge architecture influence the glass transition temperature (Tg) of thiirane-modified epoxies?

Sulfur bridges increase Tg by 20–30°C due to restricted chain mobility. However, excessive thiirane loading (>15 wt%) introduces free volume, reducing Tg. Dynamic mechanical analysis (DMA) reveals this non-linear trend, with tan δ peaks broadening at high loadings .

Advanced: What strategies resolve discrepancies between theoretical and experimental curing enthalpies in thiirane-epoxy systems?

Discrepancies arise from unaccounted side reactions (e.g., homopolymerization of thiirane). Isothermal calorimetry quantifies heat flow in real-time, while model-free kinetics (e.g., Friedman method) deconvolute overlapping exotherms. Coupling with FT-IR kinetics (e.g., tracking epoxy conversion at 920 cm⁻¹) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.